molecular formula C20H17FN2O3 B2426190 N-(2-(4-fluorophenoxy)ethyl)-3-(pyridin-2-yloxy)benzamide CAS No. 1797182-92-3

N-(2-(4-fluorophenoxy)ethyl)-3-(pyridin-2-yloxy)benzamide

Cat. No.: B2426190
CAS No.: 1797182-92-3
M. Wt: 352.365
InChI Key: RCTPGXCZOLCSGR-UHFFFAOYSA-N
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Description

N-(2-(4-fluorophenoxy)ethyl)-3-(pyridin-2-yloxy)benzamide is a synthetic organic compound with the CAS Number 1797182-92-3 and a molecular formula of C20H17FN2O3 . It has a predicted molecular weight of 352.36 g/mol . This benzamide derivative features a specific molecular architecture, incorporating both 4-fluorophenoxy and pyridin-2-yloxy moieties, which are structural features found in compounds investigated for various biological activities . For instance, research on molecules with similar structural motifs, such as pyrazine-based benzamides, has demonstrated potential in areas like antibacterial and anticancer research . The compound serves as a valuable chemical reference standard and building block for researchers in medicinal chemistry. It can be used in structure-activity relationship (SAR) studies, high-throughput screening assays, and as a key intermediate in the synthesis of more complex molecules for pharmaceutical research and development . Our product is supplied as a high-purity material, characterized to ensure quality and consistency for your research applications. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-3-pyridin-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O3/c21-16-7-9-17(10-8-16)25-13-12-23-20(24)15-4-3-5-18(14-15)26-19-6-1-2-11-22-19/h1-11,14H,12-13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTPGXCZOLCSGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NCCOC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-fluorophenoxy)ethyl)-3-(pyridin-2-yloxy)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of 2-(4-fluorophenoxy)ethylamine: This intermediate can be synthesized by reacting 4-fluorophenol with ethylene oxide in the presence of a base such as potassium carbonate.

    Coupling with 3-(pyridin-2-yloxy)benzoic acid: The intermediate 2-(4-fluorophenoxy)ethylamine is then coupled with 3-(pyridin-2-yloxy)benzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-fluorophenoxy)ethyl)-3-(pyridin-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(2-(4-fluorophenoxy)ethyl)-3-(pyridin-2-yloxy)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(4-fluorophenoxy)ethyl)-3-(pyridin-2-yloxy)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(2-(4-fluorophenoxy)ethyl)-3-(pyridin-2-yloxy)benzamide can be compared with other similar compounds such as:

    N-(2-(4-chlorophenoxy)ethyl)-3-(pyridin-2-yloxy)benzamide: Similar structure but with a chlorine atom instead of fluorine.

    N-(2-(4-bromophenoxy)ethyl)-3-(pyridin-2-yloxy)benzamide: Similar structure but with a bromine atom instead of fluorine.

    N-(2-(4-methylphenoxy)ethyl)-3-(pyridin-2-yloxy)benzamide: Similar structure but with a methyl group instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and physicochemical properties.

Biological Activity

N-(2-(4-fluorophenoxy)ethyl)-3-(pyridin-2-yloxy)benzamide, identified by its CAS number 1797182-92-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and comparative efficacy against similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C20H17FN2O3C_{20}H_{17}FN_{2}O_{3}, with a molecular weight of 352.4 g/mol. The compound features a central benzamide group linked to a 4-fluorophenoxy group and a pyridin-2-yloxy moiety, which may enhance its interaction with biological targets through hydrogen bonding and lipophilicity.

PropertyValue
Molecular FormulaC20H17FN2O3
Molecular Weight352.4 g/mol
CAS Number1797182-92-3
Key Functional GroupsAmide, Ether, Aromatic

Synthesis

The synthesis of this compound typically involves:

  • Formation of Intermediate : Reacting 4-fluorophenol with ethylene oxide in the presence of potassium carbonate to yield 2-(4-fluorophenoxy)ethylamine.
  • Coupling Reaction : The intermediate is then coupled with 3-(pyridin-2-yloxy)benzoic acid using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and inflammation.

The compound's mechanism of action likely involves binding to specific receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. This interaction could potentially lead to therapeutic effects in conditions such as cancer or inflammatory diseases.

Case Studies and Research Findings

  • Anti-inflammatory Activity : In vitro studies have shown that this compound can inhibit pro-inflammatory cytokine production in macrophages, suggesting its potential as an anti-inflammatory agent.
  • Anticancer Properties : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines.
  • Receptor Binding Studies : The compound has been investigated for its binding affinity to specific receptors involved in cancer progression, showing promising results in modulating receptor activity.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other derivatives:

CompoundStructure VariationBiological Activity
N-(2-(4-chlorophenoxy)ethyl)-3-(pyridin-2-yloxy)benzamideChlorine instead of FluorineModerate anti-inflammatory effects
N-(2-(4-bromophenoxy)ethyl)-3-(pyridin-2-yloxy)benzamideBromine instead of FluorineReduced anticancer activity
N-(2-(4-methylphenoxy)ethyl)-3-(pyridin-2-yloxy)benzamideMethyl group instead of FluorineIncreased solubility but lower potency

The presence of the fluorine atom in this compound is believed to enhance its lipophilicity and receptor binding affinity compared to its chlorinated or brominated counterparts.

Q & A

Q. What are the recommended synthetic routes for N-(2-(4-fluorophenoxy)ethyl)-3-(pyridin-2-yloxy)benzamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, such as nucleophilic substitution and coupling reactions. Key steps include:

  • Step 1: Formation of the phenoxyethylamine intermediate via alkylation of 4-fluorophenol with ethylene diamine under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2: Coupling the intermediate with 3-(pyridin-2-yloxy)benzoic acid using carbodiimide reagents (e.g., DCC/HOBt) at low temperatures (-50°C) to minimize side reactions .
  • Optimization: Temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for amine:acid) are critical for achieving >80% yield and >95% purity .
Reaction StepKey ConditionsYield (%)Purity (%)
AlkylationK₂CO₃, DMF, 80°C75–8590–95
CouplingDCC/HOBt, THF, -50°C80–8595–98

Q. Which analytical techniques are essential for characterizing this compound?

Structural confirmation and purity assessment require:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify substituent positions and integration ratios .
  • High-Performance Liquid Chromatography (HPLC): To determine purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
  • Mass Spectrometry (MS): High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 397.12) .
  • FT-IR Spectroscopy: Confirmation of amide C=O stretches (~1650 cm⁻¹) and aromatic C-F bonds (~1250 cm⁻¹) .

Q. What factors influence the solubility of this compound, and how can they be manipulated experimentally?

Solubility depends on:

  • pH: Protonation of the pyridine nitrogen enhances water solubility at acidic pH (e.g., 0.1 M HCl) .
  • Solvent Polarity: DMSO or DMF is preferred for stock solutions (50 mM), while aqueous buffers (PBS, pH 7.4) are used for biological assays .
  • Co-solvents: Addition of 10% PEG-400 improves solubility in polar aprotic solvents .

Advanced Questions

Q. How can researchers optimize the yield and purity during multi-step synthesis?

  • Stepwise Monitoring: Use TLC or LC-MS after each step to track intermediate formation and minimize byproducts .
  • Catalyst Selection: Pd/C or Ni catalysts for hydrogenation steps reduce halogenated intermediates efficiently .
  • Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) enhances purity .
ChallengeSolutionReference
Low coupling yieldUse 1.5 equiv DCC, -50°C
Impurity from alkylationRecrystallize in ethanol/water

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) impact biological activity?

Comparative studies on analogs (e.g., N-(2-(4-chlorophenoxy)ethyl) derivatives) reveal:

  • Fluorine Substitution: Enhances metabolic stability and bioavailability due to increased lipophilicity (logP = 2.8 vs. 3.1 for chloro) .
  • Pyridine vs. Benzene: Pyridyl groups improve target binding affinity (e.g., IC₅₀ = 12 nM vs. 45 nM for kinase inhibition) .

Q. What computational methods are used to predict interactions with biological targets?

  • Molecular Docking: AutoDock Vina or Schrödinger Suite for binding mode analysis with proteins (e.g., kinase domains) .
  • MD Simulations: GROMACS for stability assessment of ligand-protein complexes (RMSD < 2.0 Å over 100 ns) .
  • QSAR Modeling: Regression analysis to correlate substituent electronegativity with IC₅₀ values .

Q. How should contradictions in biological activity data across studies be addressed?

  • Assay Validation: Replicate experiments using standardized protocols (e.g., ATP concentration in kinase assays) .
  • Meta-Analysis: Compare data across cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific effects .
  • Structural Confirmation: Re-analyze batch purity via HPLC-MS to rule out degradation products .
ContradictionResolution StrategyReference
Varied IC₅₀ in kinase assaysNormalize ATP levels across labs
Discrepant solubility reportsStandardize solvent systems

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